molecular formula C6H13ClN2O B2981874 2-Methyloxolane-2-carboximidamide hydrochloride CAS No. 2138145-68-1

2-Methyloxolane-2-carboximidamide hydrochloride

Cat. No.: B2981874
CAS No.: 2138145-68-1
M. Wt: 164.63
InChI Key: PHSGYBKQWFUZLT-UHFFFAOYSA-N
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Description

2-Methyloxolane-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is also known by its IUPAC name, 2-methyltetrahydrofuran-2-carboximidamide hydrochloride. This compound is typically found in a powdered form and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyloxolane-2-carboximidamide hydrochloride involves multiple steps. One common method starts with the hydrogenation of furfural over copper-zinc catalysts to produce 2-methylfuran. This reaction is carried out at temperatures ranging from 200°C to 300°C, achieving a yield of over 95%. The 2-methylfuran is then isolated by distillation and subsequently converted into 2-methyloxolane at a lower temperature of around 100°C using a nickel catalyst, with a yield of approximately 85% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxolane-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amides or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, hydroxides, or amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or simpler amides.

Scientific Research Applications

2-Methyloxolane-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyloxolane-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A similar cyclic ether used as a solvent.

    2-Methylfuran: A precursor in the synthesis of 2-methyloxolane-2-carboximidamide hydrochloride.

    Tetrahydrofuran: Another cyclic ether with similar solvent properties.

Uniqueness

This compound is unique due to its imidamide group, which imparts distinct reactivity and stability compared to other cyclic ethers. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-methyloxolane-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(5(7)8)3-2-4-9-6;/h2-4H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGYBKQWFUZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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